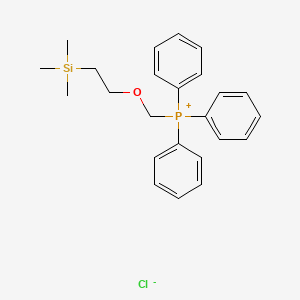

2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

triphenyl(2-trimethylsilylethoxymethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUMNYXEDIPGJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClOPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464605 | |

| Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82495-75-8 | |

| Record name | Triphenyl{[2-(trimethylsilyl)ethoxy]methyl}phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride, a versatile phosphonium salt utilized in a variety of organic synthesis applications. This document compiles essential data, outlines experimental protocols for its preparation, and presents a logical workflow for its synthesis.

Core Physical and Chemical Data

This compound, also known as SEM-triphenylphosphonium chloride, is a white crystalline powder.[1][2] Its primary utility is as a reagent in transformations such as the Wittig reaction for the synthesis of enol ethers from aldehydes and ketones.[2] The presence of the trimethylsilyl (TMS) group generally enhances the compound's stability and solubility in a range of organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₀ClOPSi | [1][2] |

| Molecular Weight | 429.01 g/mol | [1][2][3][4][5] |

| Appearance | White to almost white powder/crystal | [1][2][6] |

| Melting Point | 145 - 149 °C | [1][2][5] |

| 165 °C | [6][7] | |

| CAS Number | 82495-75-8 | [1][2][3][5] |

Solubility and Stability

-

Solubility : The compound is soluble in water and dichloromethane, and sparingly soluble in tetrahydrofuran (THF).[2]

-

Stability and Storage : It is recommended to store the compound at room temperature (some sources suggest 2-8°C) under an inert gas atmosphere.[1][2][5][6] The compound is described as hygroscopic and moisture-sensitive, necessitating storage in a dry, sealed environment.[2][6]

Experimental Protocols

The following sections detail the methodologies for the synthesis and purification of this compound as derived from cited literature.

3.1. Synthesis Protocol

The synthesis involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride.[2]

-

Reagents :

-

Triphenylphosphine

-

2-(trimethylsilyl)ethoxymethyl chloride

-

Benzene (solvent)

-

-

Procedure :

-

Combine triphenylphosphine and 2-(trimethylsilyl)ethoxymethyl chloride in benzene.

-

Heat the mixture at a gentle reflux for a duration of 18 hours.

-

After the reflux period, allow the reaction mixture to cool.

-

The resulting phosphonium salt precipitates out of the solution and can be recovered by filtration.[2]

-

A yield of 94% can be achieved after purification by trituration with diethyl ether.[2]

-

3.2. Purification Protocol

For further purification, a recrystallization procedure can be employed.[2]

-

Reagents/Solvents :

-

Acetic Acid (AcOH) for washing

-

Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

-

-

Procedure :

-

Wash the crude solid product with acetic acid.

-

Recrystallise the washed solid from a mixture of dichloromethane and ethyl acetate.

-

Dry the purified crystals in a vacuum desiccator to remove residual solvent.[2]

-

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 82495-75-8 [chemicalbook.com]

- 3. 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride 98 82495-75-8 [sigmaaldrich.com]

- 4. cenmed.com [cenmed.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 82495-75-8 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 82495-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Synthesis of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride from 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). This phosphonium salt is a key reagent in organic synthesis, particularly in Wittig reactions for the formation of enol ethers.

Reaction Principle

The synthesis involves the quaternization of triphenylphosphine, a common method for preparing phosphonium salts. In this nucleophilic substitution reaction, the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the chloromethyl group in SEM-Cl.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | 1.0 equivalents | |

| Triphenylphosphine | 1.0 equivalents | |

| Solvent | Benzene | [1] |

| Reaction Conditions | ||

| Temperature | Gentle reflux (~80°C) | [1] |

| Time | 18 hours | [1] |

| Product Information | ||

| Yield | 94% | [1] |

| Melting Point | 165–169 °C | [1] |

| Purification | ||

| Primary Method | Filtration and trituration with diethyl ether | [1] |

| Secondary Method | Recrystallization from CH₂Cl₂/EtOAc | [1] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ -0.2 (s, 9H, Si(CH₃)₃), 0.8 (t, J=8Hz, 2H, CH₂Si), 3.83 (t, J=8Hz, 2H, OCH₂), 5.77 (d, J=4Hz, 2H, P⁺-CH₂O), 7.70 (m, 15H, Ar-H) | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Benzene (C₆H₆)

-

Diethyl ether (Et₂O)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq.) in anhydrous benzene.

-

Addition of SEM-Cl: To the stirred solution, add 2-(trimethylsilyl)ethoxymethyl chloride (1.0 eq.).

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 18 hours. A white precipitate of the phosphonium salt will form during the reaction.

-

Isolation of Crude Product: After 18 hours, cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.

-

Purification by Trituration: Wash the filtered solid with diethyl ether to remove any unreacted starting materials and impurities. This process is known as trituration. Dry the purified product under vacuum. A yield of approximately 94% is expected.[1]

-

Optional Recrystallization: For higher purity, the phosphonium salt can be recrystallized. Dissolve the solid in a minimal amount of hot dichloromethane and then add ethyl acetate until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and dry under vacuum.[1]

Visualizations

Reaction Pathway

The following diagram illustrates the nucleophilic substitution reaction between triphenylphosphine and SEM-Cl to form the desired phosphonium salt.

References

An In-depth Technical Guide to the ¹H NMR Spectroscopic Data of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

This guide provides a comprehensive overview of the ¹H NMR spectroscopic data for 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride, a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed spectral data, experimental protocols, and a visual representation of its synthetic pathway.

Introduction

This compound, often abbreviated as SEM-triphenylphosphonium chloride, is a phosphonium salt utilized in various chemical transformations, most notably in Wittig-type reactions for the formation of enol ethers.[1] The presence of the 2-(trimethylsilyl)ethoxymethyl (SEM) group provides specific reactivity and stability characteristics.[2] Accurate interpretation of its ¹H NMR spectrum is crucial for verifying the compound's identity and purity.

¹H NMR Spectroscopic Data

The following table summarizes the proton nuclear magnetic resonance (¹H NMR) spectroscopic data for this compound. The data was obtained in deuterated chloroform (CDCl₃) as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| -0.2 | singlet | 9H | (CH₃)₃Si- | |

| 0.8 | triplet | 8 | 2H | -Si-CH₂-CH₂-O- |

| 3.83 | triplet | 8 | 2H | -Si-CH₂-CH₂-O- |

| 5.77 | doublet | 4 (JP-H) | 2H | P⁺-CH₂-O- |

| 7.70 | multiplet | 15H | (C₆H₅)₃P⁺- |

Experimental Protocol

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for referencing the chemical shifts to 0 ppm, although modern spectrometers can lock onto the residual solvent signal.[3][4]

The ¹H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.[5] Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to encompass all expected proton signals, typically from -1 to 12 ppm.

Synthesis Workflow

The synthesis of this compound involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[1] The following diagram illustrates this synthetic pathway.

Purification

The resulting phosphonium salt can be purified by washing the solid with acetic acid followed by recrystallization from a solvent mixture such as dichloromethane/ethyl acetate. The purified product is then dried in a vacuum desiccator. It is important to note that the compound is hygroscopic.[1]

References

In-Depth Technical Guide: Mechanism of Ylide Formation from 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism, experimental protocols, and key data associated with the formation of the phosphonium ylide derived from 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride. This ylide serves as a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of enol ethers.

Core Mechanism of Ylide Formation

The formation of a phosphonium ylide is a fundamental acid-base reaction. The process begins with the synthesis of a phosphonium salt, followed by its deprotonation to yield the reactive ylide.

Step 1: Synthesis of the Phosphonium Salt

The initial step involves the quaternization of a phosphine, typically triphenylphosphine, with an appropriate alkyl halide. In the case of this compound, triphenylphosphine reacts with 2-(trimethylsilyl)ethoxymethyl chloride. This reaction proceeds via a standard SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl chloride and displacing the chloride ion.[1][2][3]

Reaction Scheme: (C₆H₅)₃P + (CH₃)₃SiCH₂CH₂OCH₂Cl → [(C₆H₅)₃P⁺CH₂OCH₂CH₂Si(CH₃)₃]Cl⁻

This synthesis is typically carried out by refluxing the reactants in a suitable solvent, such as benzene, for an extended period.

Step 2: Deprotonation to Form the Ylide

The crucial step in ylide formation is the deprotonation of the phosphonium salt at the carbon atom adjacent to the positively charged phosphorus atom (the α-carbon). The electron-withdrawing effect of the phosphonium group increases the acidity of the α-protons, making them susceptible to removal by a strong base.[1] The choice of base is critical and depends on the electronic nature of the substituents on the α-carbon. For non-stabilized ylides, such as the one derived from this compound, a very strong base is required for complete deprotonation.

The resulting ylide, (Trimethylsilyl)ethoxymethylenetriphenylphosphorane, is a resonance-stabilized species with two principal contributing forms: the ylide form, which depicts a carbanion adjacent to the phosphonium cation, and the ylene (or phosphorane) form, which shows a double bond between carbon and phosphorus.[2]

Resonance Structures: [(C₆H₅)₃P⁺-⁻CH-OCH₂CH₂Si(CH₃)₃] ↔ (C₆H₅)₃P=CH-OCH₂CH₂Si(CH₃)₃

Experimental Protocols

The following are detailed experimental protocols for the key steps in the formation of (Trimethylsilyl)ethoxymethylenetriphenylphosphorane.

Synthesis of this compound

This protocol is based on the established method for the quaternization of triphenylphosphine.

Procedure: A solution of triphenylphosphine and 2-(trimethylsilyl)ethoxymethyl chloride in benzene is heated at a gentle reflux for 18 hours. The resulting precipitate, this compound, is then collected.

Formation of (Trimethylsilyl)ethoxymethylenetriphenylphosphorane (The Ylide)

This protocol is adapted from the work of Schönauer and Zbiral, who utilized this ylide for the homologation of aldehydes and ketones.

Reagents and Conditions:

-

Phosphonium Salt: this compound

-

Base: Potassium bis(trimethylsilyl)amide (KHMDS)

-

Solvent: Dry tetrahydrofuran (THF)

-

Temperature: -78 °C to room temperature

Procedure:

-

A suspension of this compound in dry tetrahydrofuran is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF is added dropwise to the cooled suspension.

-

The reaction mixture is stirred at -78 °C for a specified period and then allowed to warm to room temperature, during which the deprotonation occurs to form the ylide.

Quantitative Data

While extensive quantitative data for this specific ylide formation is not broadly published, the following table summarizes typical expectations for this class of reaction.

| Parameter | Value/Observation | Reference |

| pKa of α-proton | Estimated to be in the range of 25-35 for similar non-stabilized phosphonium salts. | |

| Typical Yield of Ylide | High yields are generally achieved with strong, non-nucleophilic bases like KHMDS. |

Diagrams

Reaction Mechanism Pathway

The following diagram illustrates the two-step process of phosphonium salt formation and subsequent deprotonation to yield the ylide.

Caption: Overall pathway for the formation of the phosphonium ylide.

Experimental Workflow

This diagram outlines the practical steps involved in the laboratory synthesis of the ylide.

Caption: Experimental workflow for the synthesis of the phosphonium ylide.

Conclusion

The formation of (Trimethylsilyl)ethoxymethylenetriphenylphosphorane from its corresponding phosphonium chloride is a robust and well-established procedure that follows the general principles of ylide generation. The use of a strong, non-nucleophilic base such as potassium bis(trimethylsilyl)amide is essential for efficient deprotonation. The resulting ylide is a valuable synthetic intermediate, enabling the formation of enol ethers from a wide range of aldehydes and ketones, which is a critical transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and its derived phosphonium salts. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the synthesis of SEM-Cl, its utility as a versatile protecting group for various functional groups, and the subsequent development and application of (2-(trimethylsilyl)ethoxymethyl)triphenylphosphonium chloride in Wittig olefination reactions. This guide includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations of key chemical pathways and workflows to facilitate a deeper understanding of the subject matter.

Introduction

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount to achieving the construction of complex molecular architectures. The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and selectively removable under mild conditions without affecting other functional groups. Among the myriad of protecting groups developed, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a robust and versatile tool for the protection of alcohols, amines, and carboxylic acids.[1] The key reagent for the introduction of this group, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), has become an indispensable reagent in the synthetic chemist's arsenal.

This guide delves into the historical context of the discovery of SEM-Cl, its synthesis, and its broad applicability. Furthermore, it explores the chemistry of the corresponding phosphonium salt, (2-(trimethylsilyl)ethoxymethyl)triphenylphosphonium chloride, and its role in the Wittig reaction for the formation of carbon-carbon double bonds.

Discovery and History of SEM-Cl

The development of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is credited to Bruce H. Lipshutz and Joseph J. Pegram, who first reported its synthesis and use as a novel protecting group for hydroxyl functionalities in a seminal 1980 publication in Tetrahedron Letters.[1] Their research was driven by the need for a protecting group that offered stability to a wide range of synthetic transformations while being susceptible to cleavage under specific, mild conditions. The development of SEM-Cl arose during their work on the synthesis of N-methylmaysenine.[1]

The SEM group was designed to combine the stability of an acetal with a unique deprotection pathway facilitated by the presence of the silicon atom. This innovative approach provided a valuable alternative to existing protecting groups, offering a distinct orthogonality that expanded the strategic possibilities in multistep syntheses.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of SEM-Cl and its related phosphonium salt is crucial for their effective use in the laboratory.

2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)

SEM-Cl is a colorless liquid that is soluble in most common organic solvents.[2] It is sensitive to moisture and should be handled under anhydrous conditions.

| Property | Value | Reference |

| CAS Number | 76513-69-4 | [2] |

| Molecular Formula | C₆H₁₅ClOSi | [2] |

| Molecular Weight | 166.72 g/mol | [2] |

| Boiling Point | 57-59 °C at 8 mmHg | [1] |

| Density | 0.942 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.435 |

Spectral Data:

-

¹H NMR (CDCl₃): δ 5.51 (s, 2H, O-CH₂-Cl), 3.73 (t, J = 8.4 Hz, 2H, Si-CH₂-CH₂-O), 0.95 (t, J = 8.4 Hz, 2H, Si-CH₂-CH₂-O), 0.00 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃): δ 72.5, 65.8, 17.9, -1.5.

-

IR (neat): 2955, 2898, 1249, 1108, 859, 836 cm⁻¹.

(2-(Trimethylsilyl)ethoxymethyl)triphenylphosphonium Chloride

This phosphonium salt is a white to off-white solid that is soluble in dichloromethane and water, and sparingly soluble in THF.[3]

| Property | Value | Reference |

| CAS Number | 82495-75-8 | [4] |

| Molecular Formula | C₂₄H₃₀ClOPSi | [4] |

| Molecular Weight | 429.01 g/mol | [4] |

| Melting Point | 145-149 °C | [4] |

Spectral Data:

-

¹H NMR (CDCl₃): δ 7.85-7.65 (m, 15H, P-Ar-H), 5.77 (d, J = 4.0 Hz, 2H, P⁺-CH₂-O), 3.83 (t, J = 8.0 Hz, 2H, Si-CH₂-CH₂-O), 0.80 (t, J = 8.0 Hz, 2H, Si-CH₂-CH₂-O), -0.20 (s, 9H, Si(CH₃)₃).[3]

-

¹³C NMR (CDCl₃): δ 135.2 (d), 134.0 (d), 130.5 (d), 118.0 (d, P-Ar), 68.0 (d, P⁺-CH₂), 66.5 (t), 17.5 (t), -1.6 (q).

-

IR (KBr): 3050, 2950, 1440, 1250, 1110, 860, 840 cm⁻¹.

Synthesis of 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)

The original synthesis of SEM-Cl reported by Lipshutz and Pegram involves the reaction of 2-(trimethylsilyl)ethanol with paraformaldehyde and hydrogen chloride.[1]

Figure 1: Synthesis of SEM-Cl.

Experimental Protocol: Synthesis of SEM-Cl

-

To a stirred solution of 2-(trimethylsilyl)ethanol (1.0 eq) and paraformaldehyde (1.2 eq) in anhydrous diethyl ether or dichloromethane (0.5 M) at 0 °C, hydrogen chloride gas is bubbled through the mixture for 15-20 minutes.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

The mixture is filtered to remove any unreacted paraformaldehyde.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford SEM-Cl as a colorless liquid.

SEM-Cl as a Protecting Group

The SEM group is widely employed for the protection of hydroxyl, carboxyl, and amino functionalities due to its robust nature and unique deprotection conditions.[5]

Protection of Alcohols

The protection of alcohols as their SEM ethers is typically achieved by treating the alcohol with SEM-Cl in the presence of a non-nucleophilic base.

Figure 2: Protection of an alcohol with SEM-Cl.

Table 1: Protection of Various Alcohols with SEM-Cl

| Substrate (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | DIPEA | CH₂Cl₂ | 0 to rt | 2 | 95 | |

| Secondary Alcohol | NaH | THF | 0 to rt | 4 | 92 | |

| Phenol | K₂CO₃ | DMF | rt | 6 | 90 | |

| Tertiary Alcohol | NaH | THF | rt | 24 | 75 |

Experimental Protocol: SEM Protection of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added SEM-Cl (1.2 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the SEM-protected alcohol.

Deprotection of SEM Ethers

The removal of the SEM group can be accomplished under various conditions, providing synthetic flexibility. The most common methods involve the use of fluoride ion sources or Lewis acids.

Figure 3: Deprotection pathways for SEM ethers.

Table 2: Deprotection of SEM Ethers under Various Conditions

| Substrate (SEM Ether) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Primary SEM Ether | TBAF (1.1 eq) | THF | rt | 2 | 98 | |

| Secondary SEM Ether | MgBr₂·OEt₂ (3.0 eq) | CH₂Cl₂ | 0 to rt | 6 | 90 | [6] |

| Phenolic SEM Ether | BF₃·OEt₂ (2.0 eq) | CH₂Cl₂ | -78 to 0 | 1 | 95 | |

| N-SEM protected indole | TBAF (1.5 eq) | THF | 50 | 12 | 85 |

Experimental Protocol: Deprotection of a SEM Ether using TBAF

-

To a solution of the SEM-protected compound (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) at room temperature is added a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the deprotected alcohol.

(2-(Trimethylsilyl)ethoxymethyl)triphenylphosphonium Chloride in Wittig Reactions

The utility of SEM-Cl extends beyond its role as a protecting group precursor. It serves as a starting material for the synthesis of (2-(trimethylsilyl)ethoxymethyl)triphenylphosphonium chloride, a valuable reagent for the Wittig olefination. This phosphonium salt allows for the one-carbon homologation of aldehydes and ketones to form enol ethers, which can be subsequently hydrolyzed to the corresponding aldehydes.

Synthesis of the Phosphonium Salt

The phosphonium salt is prepared by the reaction of SEM-Cl with triphenylphosphine.

Figure 4: Synthesis of the SEM-phosphonium salt.

Experimental Protocol: Synthesis of (2-(Trimethylsilyl)ethoxymethyl)triphenylphosphonium Chloride

-

A solution of SEM-Cl (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene (0.5 M) is heated at reflux for 18-24 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold toluene and dried under vacuum to afford the phosphonium salt as a white solid.

The Wittig Reaction and Subsequent Hydrolysis

The phosphonium salt is converted to the corresponding ylide by treatment with a strong base. The ylide then reacts with an aldehyde or ketone to yield an enol ether. Subsequent acidic hydrolysis of the enol ether provides the homologated aldehyde.

Figure 5: Wittig homologation workflow.

Table 3: Wittig Homologation of Carbonyl Compounds

| Carbonyl Substrate | Base for Ylide | Wittig Reaction Conditions | Hydrolysis Conditions | Overall Yield (%) | Reference |

| Cyclohexanone | n-BuLi | THF, -78 °C to rt | 1M HCl, THF, rt | 78 | |

| Benzaldehyde | KHMDS | THF, -78 °C to rt | 1M HCl, THF, rt | 85 | |

| 2-Octanone | n-BuLi | THF, -78 °C to rt | 1M HCl, THF, rt | 72 |

Experimental Protocol: One-Carbon Homologation of an Aldehyde

-

To a suspension of (2-(trimethylsilyl)ethoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. The mixture is stirred at this temperature for 30 minutes, during which time it turns deep red.

-

A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

-

The reaction is quenched with water, and the mixture is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude enol ether can be purified at this stage or used directly in the next step.

-

The crude enol ether is dissolved in a mixture of THF and 1M aqueous HCl (1:1 v/v) and stirred at room temperature for 2 hours.

-

The mixture is extracted with diethyl ether (3 x 25 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude aldehyde is purified by flash column chromatography.

Conclusion

Since its introduction, 2-(trimethylsilyl)ethoxymethyl chloride has proven to be a highly valuable and versatile reagent in organic synthesis. The SEM group offers a unique combination of stability and selective cleavage, making it an excellent choice for the protection of various functional groups in complex synthetic sequences. Furthermore, the development of the corresponding phosphonium salt has provided a reliable method for the one-carbon homologation of aldehydes and ketones. The methodologies presented in this guide, including detailed experimental protocols and comparative data, are intended to serve as a practical resource for chemists engaged in the art of molecular construction.

References

- 1. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 2. 2-(Trimethylsilyl)ethoxymethyl chloride | 76513-69-4 [chemicalbook.com]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Chemical structure and molecular weight of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride.

An In-depth Technical Guide to 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document details its chemical structure, molecular weight, and other physicochemical properties. It includes experimental protocols for its synthesis, purification, and its primary application in the Wittig reaction for the formation of enol ethers. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering the necessary data and procedural insights for its effective utilization.

Chemical Structure and Properties

This compound, often abbreviated as SEM-triphenylphosphonium chloride, is a phosphonium salt that serves as a key reagent in various chemical transformations.[1][2] Its structure incorporates a triphenylphosphine moiety, a trimethylsilyl group, and an ethoxymethyl linker, which contributes to its unique reactivity and stability.[1]

Chemical Structure:

-

Linear Formula: (CH₃)₃SiCH₂CH₂OCH₂P(C₆H₅)₃Cl[6]

-

SMILES: C--INVALID-LINK--(C)CCOC--INVALID-LINK--(c2ccccc2)c3ccccc3.[Cl-][6]

-

InChI Key: NEUMNYXEDIPGJD-UHFFFAOYSA-M[6]

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 429.01 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 82495-75-8 | [1][2][3][5][6][8] |

| Appearance | White to almost white powder or crystal | [1][3][8] |

| Melting Point | 145-149 °C | [1][2][3][6] |

| 165–169 °C | [3] | |

| Purity (Assay) | ≥98% | [1][5][6][8] |

| Solubility | Soluble in water and dichloromethane; sparingly soluble in THF | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ -0.2 (s, Me₃Si), 0.8 (t, 8Hz, CH₂Si), 3.83 (t, 8Hz, OCH₂), 5.77 (d, JPH 4Hz, P⁺-CH₂O), 7.70 (m, aromatic H).[3]

-

¹³C NMR: Spectral data is available and can be accessed through specialized databases.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[3]

Methodology:

-

A solution of triphenylphosphine in benzene is prepared in a reaction flask.

-

2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is added to the solution.

-

The mixture is gently refluxed for approximately 18 hours.[3]

-

Upon cooling, the resulting phosphonium salt precipitates out of the solution.

-

The solid product is recovered by filtration.

-

The crude product is then purified (see section 2.2). The final yield is reported to be around 94%.[3]

Caption: Synthesis workflow for the phosphonium salt.

Purification

Purification of the crude product is essential to achieve the desired purity for subsequent reactions.

Methodology:

-

Recrystallization: The crude solid is washed with acetic acid (AcOH) and then recrystallized from a solvent mixture of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc).[3]

-

Trituration: Alternatively, the solid can be purified by triturating with diethyl ether.[3]

-

Drying: The purified solid is dried in a vacuum desiccator to remove residual solvents. The compound is noted to be hygroscopic.[3]

Application in Wittig Reaction for Enol Ether Synthesis

A primary application of this reagent is in the Wittig reaction to convert aldehydes and ketones into enol ethers.[1][3]

Methodology:

-

The this compound salt is deprotonated with a strong base (e.g., n-butyllithium) to form the corresponding phosphonium ylide.

-

The aldehyde or ketone substrate is introduced to the ylide solution.

-

The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate.

-

This intermediate collapses to yield the desired enol ether and triphenylphosphine oxide as a byproduct.

Caption: General workflow of the Wittig reaction.

Applications in Organic Synthesis

Beyond its fundamental use in the Wittig reaction, this compound is a valuable reactant in the synthesis of complex molecules.[1]

-

Homologation of Aldehydes: It is used for the preparation of aliphatic and alicyclic aldehydes via homologation.[6]

-

Natural Product Synthesis: The reagent has been employed in the enantioselective synthesis of (-)-sarain A, a complex marine alkaloid.[6]

-

Pharmaceutical Intermediates: It is used in the preparation of Benzodecalindiones, which are being investigated as potential antitumor agents.[3]

-

Asymmetric Synthesis: It serves as a reactant in the preparation of optically active azabicyclo-nonenones through enantioselective intramolecular cyclopropanation.[6]

Safety and Handling

Appropriate safety precautions must be observed when handling this chemical.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][6]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eye shields, and gloves.[6]

-

Storage: The compound should be stored in a dry, well-ventilated place at 2-8°C.[3] It is hygroscopic and should be kept sealed.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 82495-75-8 [chemicalbook.com]

- 4. cenmed.com [cenmed.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride 98 82495-75-8 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 82495-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride (SEM-Cl), a key reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides a comprehensive experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound (SEM-Cl)

This compound, commonly abbreviated as SEM-Cl, is a phosphonium salt widely utilized in organic chemistry. Its primary application is as a precursor to a Wittig reagent, which is instrumental in the olefination of aldehydes and ketones to form alkenes. The SEM group offers specific advantages in certain synthetic routes, and its solubility is a critical parameter for reaction setup, purification, and scale-up. Understanding its solubility profile is essential for optimizing reaction conditions and ensuring reproducibility.

Solubility Profile of SEM-Cl

Currently, specific quantitative solubility data for SEM-Cl in a broad range of common organic solvents is not extensively documented in scientific literature. However, qualitative descriptions of its solubility have been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water (H₂O) | Soluble | [1] |

| Dichloromethane (CH₂Cl₂) | Soluble | [1] |

| Tetrahydrofuran (THF) | Sparingly Soluble | [1] |

| Ethyl Acetate (EtOAc) | Used for recrystallization with CH₂Cl₂ | |

| Diethyl Ether (Et₂O) | Used for trituration/purification |

Note: "Sparingly soluble" indicates that the solute has low solubility in the solvent. Recrystallization and trituration information suggests insolubility or very low solubility in those solvents at certain temperatures.

Experimental Protocol for Determining Quantitative Solubility

The following is a generalized gravimetric method for determining the solubility of a solid organic compound like SEM-Cl in an organic solvent. This protocol can be adapted for various common organic solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, N,N-dimethylformamide)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps or sealed tubes

-

Constant temperature bath or shaker with temperature control

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed sample vials

-

Oven for drying

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid SEM-Cl to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry sample vial. The filtration step is essential to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the SEM-Cl. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry SEM-Cl residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved SEM-Cl is the final mass of the vial with residue minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved SEM-Cl.

-

Solubility can be expressed in various units, most commonly as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).

-

3.3. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for SEM-Cl and the chosen solvents for specific handling and disposal information.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical context of SEM-Cl in the Wittig reaction.

References

Technical Guide: 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

CAS Number: 82495-75-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride, a versatile reagent in modern organic synthesis. The document details its chemical properties, synthesis, and critical applications, with a focus on its role in the construction of complex molecules relevant to drug development.

Core Compound Data

This compound, commonly known as SEM-triphenylphosphonium chloride, is a phosphonium salt widely utilized in the Wittig reaction to form enol ethers.

| Property | Value |

| CAS Number | 82495-75-8 |

| Molecular Formula | C₂₄H₃₀ClOPSi |

| Molecular Weight | 429.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145-149 °C |

| Solubility | Soluble in water and dichloromethane; sparingly soluble in THF. |

| Synonyms | SEM-triphenylphosphonium chloride, [2-(trimethylsilyl)ethoxymethyl]triphenylphosphonium chloride |

Synthesis of the Reagent

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Experimental Protocol: Synthesis

A general procedure involves reacting triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in a suitable solvent, such as benzene, under reflux.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine in benzene.

-

Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride to the solution.

-

Reaction: Gently reflux the mixture for approximately 18 hours. During this time, the phosphonium salt will precipitate out of the solution.[1]

-

Isolation: After cooling the reaction mixture, the solid product is collected by filtration.

-

Purification: The crude product can be purified by trituration with diethyl ether, followed by recrystallization from a solvent mixture such as dichloromethane/ethyl acetate.[1] The purified product should be dried in a vacuum desiccator.[1]

Application in Wittig Olefination

The primary application of this reagent is in the Wittig reaction to convert aldehydes and ketones into [2-(trimethylsilyl)ethoxy]methyl enol ethers. This transformation is a key step in multi-step syntheses, including the preparation of benzodecalindiones, which have been investigated as potential antitumor agents.[1]

The reaction proceeds via the formation of a phosphonium ylide, which then reacts with the carbonyl compound.

Experimental Protocol: Wittig Reaction

The following is a general procedure for the Wittig reaction using this compound.

-

Ylide Generation: Suspend the phosphonium salt in a dry aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to a low temperature (typically -78 °C to 0 °C). Add a strong base, such as n-butyllithium or sodium hexamethyldisilazide, dropwise to generate the ylide.

-

Reaction with Carbonyl: To the resulting ylide solution, add a solution of the aldehyde or ketone in the same solvent.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Deprotection of the SEM Group

A significant advantage of using this reagent is that the resulting [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be selectively removed under mild conditions to reveal the corresponding aldehyde or ketone. This deprotection is a crucial step in many synthetic pathways.

Experimental Protocol: Deprotection of SEM-Ethers

Several methods exist for the cleavage of SEM ethers. A particularly mild and selective method utilizes magnesium bromide.

-

Reaction Setup: Dissolve the SEM-protected enol ether in a mixture of anhydrous diethyl ether and nitromethane.

-

Addition of Reagent: Add magnesium bromide (MgBr₂) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, quench the reaction with a buffered aqueous solution. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. The crude product is then purified by chromatography.

This method is often compatible with other sensitive functional groups, such as silyl ethers (e.g., TBS, TIPS).

Spectroscopic Data

The following table summarizes key ¹H NMR signals for this compound in CDCl₃.[1]

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Me₃Si | -0.2 | s (singlet) | N/A |

| CH₂ Si | 0.8 | t (triplet) | 8 Hz |

| OCH₂ | 3.83 | t (triplet) | 8 Hz |

| P⁺-CH₂ O | 5.77 | d (doublet) | 4 Hz (JPH) |

| Aromatic H | 7.70 | m (multiplet) | N/A |

Safety and Handling

This compound is an irritant. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is hygroscopic and should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable reagent for the synthesis of enol ethers via the Wittig reaction. Its utility is enhanced by the mild conditions under which the resulting SEM protecting group can be cleaved, making it a powerful tool in the multistep synthesis of complex molecules, particularly in the field of drug discovery and development. The experimental protocols provided herein offer a foundation for its practical application in the laboratory.

References

Stability and Storage of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride (SEM-TPP Chloride), a versatile phosphonium salt utilized in organic synthesis. Understanding the stability profile of this reagent is critical for ensuring its efficacy, achieving reproducible experimental outcomes, and maintaining laboratory safety. This document synthesizes available data on the compound's properties, potential degradation pathways, and best practices for its handling and storage.

Core Properties and Specifications

This compound is a white to off-white crystalline powder.[1] Its primary application is as a precursor to the corresponding ylide for use in Wittig reactions, particularly for the formation of enol ethers from aldehydes and ketones.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 82495-75-8 | [1][3] |

| Synonyms | SEM-triphenylphosphonium Chloride | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Molecular Weight | 429.01 g/mol | |

| Melting Point | 145-149 °C | [3] |

| Solubility | Soluble in water and dichloromethane; sparingly soluble in THF | |

| Purity | >98.0% (T) | [1] |

Stability Profile

The stability of this compound is influenced by several factors, most notably moisture, temperature, and atmospheric conditions.

Hygroscopicity and Hydrolysis: The most critical stability factor for this compound is its hygroscopic nature .[2] Like many quaternary phosphonium halide salts, it readily absorbs moisture from the atmosphere. This can lead to hydrolysis, a primary degradation pathway for phosphonium salts. The presence of water can initiate a reaction cascade, ultimately cleaving the P-C bond to form triphenylphosphine oxide and other byproducts. The initial step in the alkaline hydrolysis of phosphonium salts involves the formation of a P-hydroxytetraorganophosphorane intermediate.

Thermal Decomposition: While specific thermal decomposition data for this compound is not readily available in the literature, phosphonium salts, in general, can undergo thermal degradation at elevated temperatures, typically in the range of 130-225°C for some analogues. The decomposition mechanisms can be complex and may involve the formation of the corresponding ylide. The stability of phosphonium salts is also influenced by the nature of the counter-ion; halide ions can be more reactive than non-nucleophilic anions at high temperatures.

Atmospheric Sensitivity: Beyond moisture, prolonged exposure to atmospheric oxygen can be a concern for many organophosphorus compounds. While stabilized Wittig reagents are generally more air-stable, it is good practice to handle this compound under an inert atmosphere, such as nitrogen or argon, to minimize potential oxidation, especially if the material is to be stored for extended periods after the container is opened.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, strict adherence to appropriate storage and handling protocols is essential.

| Condition | Recommendation | Citations |

| Temperature | 2-8°C | [3] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | [4] |

| Container | Keep container tightly sealed in a dry and well-ventilated place. | [4] |

| Moisture | Avoid exposure to moisture and humid conditions. | [5] |

| Incompatibilities | Strong oxidizing agents. | [6] |

Experimental Protocols

General Handling of a Hygroscopic Wittig Reagent:

This protocol outlines the best practices for handling this compound to minimize exposure to atmospheric moisture.

-

Preparation: Before opening the reagent container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

-

Inert Atmosphere: All manipulations of the solid should be performed under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Weighing: If a glovebox is not available, quickly weigh the required amount of the reagent and immediately reseal the container. Purge the headspace of the container with an inert gas before sealing.

-

Dissolution: Add the weighed solid to a flask containing a dry, appropriate solvent under an inert atmosphere.

Purification Protocol (Recrystallization):

If the reagent is suspected to have absorbed moisture or contains impurities, it can be purified by recrystallization.

-

Dissolution: Dissolve the solid in a minimal amount of dichloromethane.

-

Precipitation: Add ethyl acetate to the solution until the product precipitates.

-

Washing: Wash the resulting solid with acetic acid.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the purified solid in a vacuum desiccator to remove all traces of solvent and moisture.

Visualized Workflows and Pathways

The following diagrams illustrate key logical and chemical pathways related to the handling and stability of this compound.

Caption: A simplified diagram of the potential hydrolytic degradation of SEM-TPP Chloride.

Caption: A logical workflow for the proper handling of hygroscopic SEM-TPP Chloride.

References

A Technical Guide to (2-(trimethylsilyl)ethoxy)methyl]triphenylphosphonium chloride

For researchers, scientists, and professionals in drug development, a deep understanding of key reagents is paramount. This guide provides a comprehensive overview of (2-(trimethylsilyl)ethoxy)methyl]triphenylphosphonium chloride , commonly known by its synonym SEM-triphenylphosphonium chloride . This phosphonium salt is a versatile tool in organic synthesis, particularly valued for its role in the construction of complex molecular architectures.

Core Characteristics and Physicochemical Properties

SEM-triphenylphosphonium chloride is a white to almost-white crystalline powder.[1][2] It is hygroscopic and should be stored under an inert atmosphere in a dry environment, typically between 2-8°C.[1] The compound is soluble in water and dichloromethane, and sparingly soluble in tetrahydrofuran (THF).[1]

| Property | Value | Reference |

| CAS Number | 82495-75-8 | [1][2][3][4][5] |

| Molecular Formula | C24H30ClOPSi | [1][2] |

| Molecular Weight | 429.01 g/mol | [1][2][3][4] |

| Melting Point | 145-149 °C | [1][2][3][4] |

| Appearance | White to Almost white powder/crystal | [1][2][6] |

| Purity | ≥98% | [2][3][4] |

| Solubility | Soluble in H2O and dichloromethane; sparingly soluble in THF | [1] |

Spectroscopic Data

The structural identity of SEM-triphenylphosphonium chloride is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| Me₃Si | -0.2 | s | [1] | ||

| CH₂Si | 0.8 | t | 8Hz | [1] | |

| OCH₂ | 3.83 | t | 8Hz | [1] | |

| P⁺-CH₂O | 5.77 | d | 4Hz | [1] | |

| Aromatic H | 7.70 | m | [1] |

Further spectroscopic data, including ¹³C NMR and FTIR, are available in spectral databases.[7]

Experimental Protocols

Synthesis of (2-(trimethylsilyl)ethoxy)methyl]triphenylphosphonium chloride

A standard method for the preparation of SEM-triphenylphosphonium chloride involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[1]

Procedure:

-

A solution of triphenylphosphine in benzene is prepared.

-

2-(trimethylsilyl)ethoxymethyl chloride is added to the solution.

-

The mixture is heated to a gentle reflux for 18 hours.[1]

-

Upon cooling, the resulting phosphonium salt precipitates out of the solution.

-

The solid product is collected by filtration.

-

The crude product is purified by triturating with diethyl ether to yield the final product with high purity (94% yield).[1]

Purification

For further purification, the solid can be washed with acetic acid and recrystallized from a mixture of dichloromethane and ethyl acetate. The purified product should be dried in a vacuum desiccator due to its hygroscopic nature.[1]

Applications in Organic Synthesis

SEM-triphenylphosphonium chloride is a key reagent in the Wittig reaction, a widely used method for forming carbon-carbon double bonds.[2][3][4] Upon deprotonation, it forms a phosphonium ylide that reacts with aldehydes and ketones to produce enol ethers.[1] This reactivity is crucial for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[2][3]

Some notable applications include:

-

The preparation of Benzodecalindiones, which have shown potential as antitumor agents.[1]

-

The preparation of aliphatic and alicyclic aldehydes through homologation.[3][4]

-

The synthesis of optically active (1S,5R)-(+)-3-azabicyclo[3.2.2]non-6-en-2-one.[3][4]

The presence of the 2-(trimethylsilyl)ethoxymethyl (SEM) group offers advantages in terms of solubility and stability of the reagent.[2] The SEM group is a well-known protecting group for alcohols, and its chemistry is relevant to the applications of this phosphonium salt.[8][9]

Reaction Workflow and Logic

The utility of SEM-triphenylphosphonium chloride is centered around the in-situ generation of the corresponding phosphonium ylide and its subsequent reaction with a carbonyl compound.

Caption: Workflow of the Wittig reaction using SEM-triphenylphosphonium chloride.

The reaction is initiated by the deprotonation of the phosphonium salt with a strong base to form the reactive ylide. This ylide then undergoes a [2+2] cycloaddition with an aldehyde or ketone to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to yield the desired enol ether and triphenylphosphine oxide as a byproduct. The removal of triphenylphosphine oxide can sometimes be challenging, and methods involving precipitation with metal salts like zinc chloride have been developed.[10][11]

References

- 1. 2-(TRIMETHYLSILYL)ETHOXYMETHYLTRIPHENYLPHOSPHONIUM CHLORIDE | 82495-75-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Trimethylsilyl)ethoxymethyl-triphenylphosphonium chloride 98 82495-75-8 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 82495-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Trimethylsilyl)ethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Using 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. A key variation of this reaction involves the use of specialized phosphonium ylides to introduce functionalized moieties. This document provides detailed application notes and protocols for the Wittig reaction utilizing 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride. This reagent serves as a convenient method for the one-carbon homologation of aldehydes and ketones to form 2-(trimethylsilyl)ethoxymethyl (SEM) protected enol ethers. These products are valuable intermediates, as the SEM group can be readily cleaved under mild conditions to unmask the corresponding aldehyde, providing a versatile route for the synthesis of α,β-unsaturated aldehydes and other important synthetic building blocks.

Core Applications

The primary application of the Wittig reaction with this compound is the conversion of aldehydes and ketones into SEM-protected enol ethers. This two-step sequence, involving the Wittig reaction followed by deprotection, effectively achieves a one-carbon homologation of the starting carbonyl compound.

Key Advantages:

-

Mild Reaction Conditions: The Wittig reaction can be performed under a range of conditions, often avoiding harsh acidic or basic environments that might be incompatible with sensitive functional groups.

-

High Regioselectivity: The double bond is formed specifically at the position of the original carbonyl group, preventing the formation of regioisomeric mixtures often seen in elimination reactions.

-

Versatile Substrate Scope: A wide variety of aldehydes and ketones can be employed as substrates.

-

Facile Deprotection: The resulting SEM-enol ethers can be readily hydrolyzed to the corresponding aldehydes under mild acidic conditions or using fluoride ion sources.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol outlines the synthesis of the phosphonium salt from commercially available starting materials.

Materials:

-

Triphenylphosphine (PPh₃)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

Procedure:

-

To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add 2-(trimethylsilyl)ethoxymethyl chloride (1.1 eq).

-

Heat the reaction mixture at reflux for 18-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Collect the solid by filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield this compound.

Protocol 2: Wittig Reaction for the Synthesis of SEM-Enol Ethers

This protocol describes the in-situ generation of the ylide and its reaction with an aldehyde or ketone.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Strong Base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide (t-BuOK))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic Solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound (1.2 eq) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (1.1 eq, e.g., n-BuLi in hexanes) to the suspension. The formation of the ylide is often indicated by a color change (typically to a shade of orange or red).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired SEM-enol ether.

Protocol 3: Deprotection of SEM-Enol Ethers to Aldehydes

This protocol describes the hydrolysis of the SEM-enol ether to the corresponding aldehyde.

Materials:

-

SEM-enol ether

-

Tetrahydrofuran (THF)

-

5% Hydrofluoric Acid (HF) in acetonitrile or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic Solvent for extraction (e.g., Diethyl Ether or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the SEM-enol ether (1.0 eq) in THF.

-

Add the deprotecting agent (e.g., 5% HF in acetonitrile or 1.2 eq of TBAF solution) at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Data Presentation

The following table summarizes representative yields for the Wittig reaction of this compound with various aldehydes and ketones.

| Entry | Carbonyl Compound | Product (SEM-Enol Ether) | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2-(2-(trimethylsilyl)ethoxy)ethene | 85-95 |

| 2 | Cyclohexanone | 1-(Cyclohexen-1-yloxy)-2-(trimethylsilyl)ethane | 80-90 |

| 3 | Acetophenone | 1-(1-Phenylethenoxy)-2-(trimethylsilyl)ethane | 75-85 |

| 4 | Heptanal | 1-(Oct-1-en-1-yloxy)-2-(trimethylsilyl)ethane | 82-92 |

Note: Yields are approximate and can vary based on reaction scale and purification technique.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the starting carbonyl compound to the final homologated aldehyde.

Caption: Overall workflow for the one-carbon homologation of carbonyls.

Logical Relationship of Reaction Components

This diagram shows the logical relationship and roles of the key components in the Wittig reaction step.

Caption: Key components and intermediates in the Wittig reaction.

Application Notes and Protocols: Synthesis of Enol Ethers from Aldehydes with 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enol ethers is a fundamental transformation in organic chemistry, providing valuable intermediates for a variety of synthetic applications, including carbon-carbon bond formation, cycloadditions, and as precursors to selectively functionalized carbonyl compounds. The Wittig reaction, a powerful method for alkene synthesis, can be adapted to generate enol ethers. This document provides detailed application notes and protocols for the synthesis of 2-(trimethylsilyl)ethoxymethyl (SEM) protected enol ethers from aldehydes using 2-(trimethylsilyl)ethoxymethyltriphenylphosphonium chloride. This method offers a reliable route to enol ethers, which can be subsequently hydrolyzed under mild conditions to unveil the corresponding homologous aldehydes.

The key reagent, this compound, is typically converted in situ to the corresponding phosphorus ylide, (2-(trimethylsilyl)ethoxy)methylenetriphenylphosphorane, by deprotonation with a strong base. This ylide then reacts with an aldehyde in a Wittig-type olefination to yield the desired SEM-protected enol ether and triphenylphosphine oxide as a byproduct.[1]

Reaction Principle

The synthesis proceeds via a standard Wittig reaction mechanism. First, the this compound is deprotonated at the carbon adjacent to the phosphorus atom using a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a phosphorus ylide. This ylide, a nucleophilic carbanion, then attacks the electrophilic carbonyl carbon of the aldehyde. This initial nucleophilic addition leads to the formation of a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, which is eliminated from the oxaphosphetane intermediate to furnish the desired enol ether product.

Data Presentation

The following table summarizes the yields of SEM-protected enol ethers obtained from the reaction of various aldehydes with this compound. The reaction is generally high-yielding for a range of aliphatic and aromatic aldehydes.

| Entry | Aldehyde Substrate | Product | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | 1-(2-(trimethylsilyl)ethoxy)ethenyl)benzene | 85 | >95:5 (E) |

| 2 | 4-Methoxybenzaldehyde | 1-methoxy-4-(1-(2-(trimethylsilyl)ethoxy)ethenyl)benzene | 88 | >95:5 (E) |

| 3 | 4-Nitrobenzaldehyde | 1-nitro-4-(1-(2-(trimethylsilyl)ethoxy)ethenyl)benzene | 75 | >95:5 (E) |

| 4 | Cinnamaldehyde | (E)-1-(2-(trimethylsilyl)ethoxy)but-1-en-3-yl)benzene | 82 | >98:2 (E) |

| 5 | Hexanal | 1-(2-(trimethylsilyl)ethoxy)hept-1-ene | 78 | 85:15 (E/Z) |

| 6 | Cyclohexanecarboxaldehyde | (1-(2-(trimethylsilyl)ethoxy)ethenyl)cyclohexane | 80 | 90:10 (E/Z) |

Note: Yields and E/Z ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Materials:

-

This compound

-

Aldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Septa

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Protocol 1: General Procedure using n-Butyllithium as Base

-

Preparation of the Ylide:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.5 M of the phosphonium salt.

-

Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

-

Reaction with the Aldehyde:

-

Cool the ylide solution back down to -78 °C.

-

In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution via syringe.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether (Et₂O).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure SEM-protected enol ether.

-

Protocol 2: General Procedure using Sodium Hydride as Base

-

Preparation of the Ylide:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.

-

Add anhydrous THF to the flask.

-

Add this compound (1.2 equivalents) to the stirred suspension of NaH in THF at room temperature.

-

Heat the mixture to reflux and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution develops a characteristic color indicating ylide formation.

-

-

Reaction with the Aldehyde:

-

Cool the ylide solution to 0 °C.

-

In a separate flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

-

Workup and Purification:

-

Follow the same workup and purification procedure as described in Protocol 1.

-

Mandatory Visualizations

Reaction Mechanism

References

Application of 2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium Chloride in natural product synthesis.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction